N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine
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Overview
Description
2-Methyl-N-neopentyl-4-(pyrrolidin-1-yl)quinazolin-7-amine is a synthetic organic compound with the molecular formula C18H26N4. It is characterized by a quinazoline core structure substituted with a pyrrolidine ring, a neopentyl group, and a methyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-neopentyl-4-(pyrrolidin-1-yl)quinazolin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core is synthesized through a series of reactions including cyclization and functional group modifications.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinazoline intermediate.
Attachment of the Neopentyl Group: The neopentyl group is introduced through alkylation reactions using neopentyl halides under basic conditions.
Methylation: The final step involves the methylation of the quinazoline core to obtain the desired compound.
Industrial Production Methods
Industrial production of 2-Methyl-N-neopentyl-4-(pyrrolidin-1-yl)quinazolin-7-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-neopentyl-4-(pyrrolidin-1-yl)quinazolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline and pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-N-neopentyl-4-(pyrrolidin-1-yl)quinazolin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-neopentyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine: Lacks the neopentyl group, which may affect its biological activity and pharmacokinetic properties.
N-neopentyl-4-(pyrrolidin-1-yl)quinazolin-7-amine: Lacks the methyl group, potentially altering its interaction with molecular targets.
4-(pyrrolidin-1-yl)quinazolin-7-amine: Lacks both the methyl and neopentyl groups, which may significantly impact its biological profile.
Uniqueness
2-Methyl-N-neopentyl-4-(pyrrolidin-1-yl)quinazolin-7-amine is unique due to the presence of both the neopentyl and methyl groups, which may enhance its stability, bioavailability, and specificity in targeting certain biological pathways.
Properties
CAS No. |
646450-81-9 |
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Molecular Formula |
C18H26N4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-2-methyl-4-pyrrolidin-1-ylquinazolin-7-amine |
InChI |
InChI=1S/C18H26N4/c1-13-20-16-11-14(19-12-18(2,3)4)7-8-15(16)17(21-13)22-9-5-6-10-22/h7-8,11,19H,5-6,9-10,12H2,1-4H3 |
InChI Key |
PBFPFWDBJFCTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)NCC(C)(C)C)C(=N1)N3CCCC3 |
Origin of Product |
United States |
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